molecular formula C14H16F2N6O3S B10953042 N-[4-(carbamimidoylsulfamoyl)phenyl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

N-[4-(carbamimidoylsulfamoyl)phenyl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10953042
M. Wt: 386.38 g/mol
InChI Key: BYJLJNODOFYPMH-UHFFFAOYSA-N
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Description

N-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonamide group, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoromethyl group, and attachment of the sulfonamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity and stability.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with tailored properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides, pyrazoles, and difluoromethyl-containing molecules. Examples include:

    Sulfonamides: Sulfamethoxazole, Sulfadiazine

    Pyrazoles: Celecoxib, Fipronil

    Difluoromethyl Compounds: Difluoromethylornithine, Difluoromethylornithine

Uniqueness

N-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H16F2N6O3S

Molecular Weight

386.38 g/mol

IUPAC Name

N-[4-(diaminomethylideneamino)sulfonylphenyl]-1-(difluoromethyl)-3,5-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C14H16F2N6O3S/c1-7-11(8(2)22(20-7)13(15)16)12(23)19-9-3-5-10(6-4-9)26(24,25)21-14(17)18/h3-6,13H,1-2H3,(H,19,23)(H4,17,18,21)

InChI Key

BYJLJNODOFYPMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N

Origin of Product

United States

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